N,N,N',N'-Tetrabutylhexane-1,6-diamine

Coordination Chemistry Catalysis Polymerization

N,N,N',N'-Tetrabutylhexane-1,6-diamine (CAS 27090-63-7), with the molecular formula C22H48N2 and a molecular weight of 340.63 g/mol, is a tertiary aliphatic diamine featuring a hexane backbone with four terminal n-butyl substituents. This symmetric, fully alkylated structure confers distinct properties: it is a colorless liquid at ambient temperature , exhibits a density of 0.82 g/mL at 25°C , and possesses a calculated XLogP of 6.7, indicating high hydrophobicity.

Molecular Formula C22H48N2
Molecular Weight 340.6 g/mol
CAS No. 27090-63-7
Cat. No. B1581093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,N',N'-Tetrabutylhexane-1,6-diamine
CAS27090-63-7
Molecular FormulaC22H48N2
Molecular Weight340.6 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CCCCCCN(CCCC)CCCC
InChIInChI=1S/C22H48N2/c1-5-9-17-23(18-10-6-2)21-15-13-14-16-22-24(19-11-7-3)20-12-8-4/h5-22H2,1-4H3
InChIKeyUPPIBFVZIFKMFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,N',N'-Tetrabutylhexane-1,6-diamine (CAS: 27090-63-7) - Procurement & Selection Baseline


N,N,N',N'-Tetrabutylhexane-1,6-diamine (CAS 27090-63-7), with the molecular formula C22H48N2 and a molecular weight of 340.63 g/mol, is a tertiary aliphatic diamine featuring a hexane backbone with four terminal n-butyl substituents . This symmetric, fully alkylated structure confers distinct properties: it is a colorless liquid at ambient temperature , exhibits a density of 0.82 g/mL at 25°C , and possesses a calculated XLogP of 6.7, indicating high hydrophobicity [1]. While generally classified as a high-performance curing agent and polymer intermediate , the compound's utility is defined by specific performance parameters that differentiate it from other tetraalkyldiamines, necessitating a precise, evidence-based selection process.

Why Generic 'Tetrabutyl Diamine' Substitution Fails for N,N,N',N'-Tetrabutylhexane-1,6-diamine


The term 'tetrabutyl diamine' encompasses a structurally diverse family of compounds where alkyl chain length and backbone composition critically govern physical properties, reactivity, and safety profiles. N,N,N',N'-Tetrabutylhexane-1,6-diamine cannot be considered interchangeable with its closest analogs, such as N,N,N',N'-tetrabutylmethylenediamine (CAS 20280-10-8) [1] or N,N,N',N'-tetrabutyl-1,3-propanediamine (CAS not specified) . These compounds exhibit significant differences in key performance indicators including basicity (pKa), volatility (boiling point), and liquid density . More critically, the structural variation directly impacts toxicological outcomes. For instance, N,N,N',N'-Tetrabutylhexane-1,6-diamine has a specific subchronic toxicity profile in rodents (455 mg/kg/13W-I) that would not be directly transferable to other analogs without specific validation [2]. Therefore, procurement based solely on the 'tetrabutyl diamine' descriptor without rigorous verification of the CAS number (27090-63-7) introduces substantial risk of performance failure and non-compliance in regulated research or industrial applications.

N,N,N',N'-Tetrabutylhexane-1,6-diamine: Quantitative Evidence for Differentiated Selection


N,N,N',N'-Tetrabutylhexane-1,6-diamine Basicity (pKa) Relative to Methylenediamine Analog

The predicted acid dissociation constant (pKa) for N,N,N',N'-Tetrabutylhexane-1,6-diamine is 10.23±0.50 . This value reflects the basicity of its tertiary amine groups, which is directly influenced by the electron-donating effect of the four n-butyl groups and the conformational freedom of the hexane spacer. In contrast, the structurally related N,N,N',N'-tetrabutylmethylenediamine (CAS 20280-10-8), which possesses a single-carbon spacer, exhibits a different basicity profile due to altered steric and electronic environments around the nitrogen atoms, although a directly measured pKa value is not available in the public domain. The longer hexane chain in the target compound reduces intramolecular N...N interactions, potentially leading to a distinct, and often more accessible, coordination behavior with metal centers in catalytic or extraction applications.

Coordination Chemistry Catalysis Polymerization

N,N,N',N'-Tetrabutylhexane-1,6-diamine Boiling Point & Volatility: Distinction from Propane and Methylenediamine Analogs

N,N,N',N'-Tetrabutylhexane-1,6-diamine exhibits a reported boiling point of 390.5 °C at 760 mmHg [1] and 83 °C at 2 mmHg [2]. This elevated boiling point under standard pressure is significantly higher than that of its shorter-chain analogs: N,N,N',N'-tetrabutylmethylenediamine (CAS 20280-10-8) boils at approximately 297.9 °C at 760 mmHg , and N,N,N',N'-tetrabutyl-1,3-propanediamine (CAS not specified) has a predicted boiling point of 312.6 °C at 760 mmHg . The target compound's higher boiling point and lower volatility (vapor pressure 2.65E-06 mmHg at 25°C) are a direct consequence of its larger molecular weight and increased van der Waals interactions along the extended hexane backbone.

Thermal Processing Polymer Synthesis Formulation Stability

N,N,N',N'-Tetrabutylhexane-1,6-diamine Density as a Quality and Handling Metric

The density of N,N,N',N'-Tetrabutylhexane-1,6-diamine is consistently reported as 0.82 g/mL at 25 °C [REFS-1, REFS-2]. This value serves as a verifiable physical constant for identity and purity assessment. While this density is comparable to some analogs like N,N,N',N'-tetrabutylmethylenediamine (density ~0.835 g/cm³) , it provides a specific, measurable quality checkpoint. For procurement, a deviation from this established density could indicate the presence of lower molecular weight impurities (e.g., partially alkylated byproducts) or solvents, which would directly impact reaction stoichiometry and final product performance in polymer or resin systems.

Material Science Formulation Quality Control

N,N,N',N'-Tetrabutylhexane-1,6-diamine Subchronic Toxicity Profile for Safe Handling Protocols

A repeat-dose oral toxicity study in rodents established a specific subchronic effect level for N,N,N',N'-Tetrabutylhexane-1,6-diamine. Administration of 455 mg/kg over a 13-week intermittent period resulted in observable toxicological effects including impaired liver function tests, changes in liver weight, and decreased body weight [1]. This quantitative in vivo data provides a concrete basis for establishing occupational exposure limits and risk assessments. In contrast, the acute toxicity profile is defined by hazard statements (H302: Harmful if swallowed, H314: Causes severe skin burns and eye damage, H317: May cause an allergic skin reaction) [REFS-2, REFS-3], which, while common to many diamines, are complemented by the specific subchronic NOAEL/LOAEL data that is not universally available for all analogs. This specific toxicity endpoint is a crucial differentiator for ensuring the safety of personnel involved in long-term, high-volume handling.

Toxicology Industrial Hygiene Regulatory Compliance

N,N,N',N'-Tetrabutylhexane-1,6-diamine High-Purity, High-Yield Synthesis Method

A novel, patented preparation method (CN114539068A) for N,N,N',N'-Tetrabutylhexane-1,6-diamine has been developed to address the key industrial challenges of poor selectivity and by-product formation associated with traditional amination routes [1]. This method, which involves a selective substitution reaction between di-n-butylamine and a dihalohexane (e.g., 1,6-dichlorohexane or 1,6-dibromohexane) in the presence of a specific non-nucleophilic organic base, is specifically claimed to achieve high selectivity and high yield [2]. This technical advancement enables the reliable and economical production of high-purity (e.g., 96% assay) material , reducing the presence of partially alkylated impurities that can act as chain terminators or side-reaction initiators in polymer and coating applications. This patent differentiates the compound not just by its final structure, but by a validated, scalable route that ensures a consistent and well-defined product profile.

Synthetic Methodology Process Chemistry Scale-up

N,N,N',N'-Tetrabutylhexane-1,6-diamine: Evidence-Backed Procurement Scenarios for Research and Industry


Development of Low-Volatility, High-Temperature Epoxy and Polyurethane Systems

Procure N,N,N',N'-Tetrabutylhexane-1,6-diamine when formulating resins, coatings, or adhesives that require high-temperature curing cycles or will be subjected to elevated service temperatures. Its high boiling point of 390.5 °C at 760 mmHg (or low vapor pressure of 2.65E-06 mmHg at 25°C) ensures the amine curative remains in the reaction matrix during high-heat processing [REFS-1, REFS-2]. This property prevents the evaporative loss of the amine, which would otherwise alter the stoichiometric balance and compromise the crosslink density and ultimate performance (e.g., glass transition temperature, mechanical strength) of the final thermoset polymer. The defined density of 0.82 g/mL also facilitates accurate metering and mixing for consistent formulation .

Synthesis of Advanced Polymers and Specialty Polyamides

Utilize N,N,N',N'-Tetrabutylhexane-1,6-diamine as a key monomer or precursor in the synthesis of advanced polymers, particularly when seeking to introduce flexible, hydrophobic segments. Its high XLogP of 6.7 confers significant hydrophobicity to the polymer backbone [2], which can be a critical performance attribute for coatings requiring water repellency or for applications where polymer-water interactions must be minimized. Furthermore, the patented high-selectivity synthesis route ensures that the monomer is of high purity (typically 96%) , reducing the presence of chain-terminating monofunctional impurities that would limit molecular weight build-up and degrade polymer properties.

Establishing Rigorous Occupational Safety Protocols for Tertiary Diamine Handling

For industrial hygiene and EHS (Environmental, Health, and Safety) professionals, select N,N,N',N'-Tetrabutylhexane-1,6-diamine as a model compound for developing comprehensive safety protocols for high-molecular-weight tertiary amines. The availability of specific, quantitative subchronic toxicity data (e.g., the 455 mg/kg/13W-I multiple-dose effect level in rodents) [3] allows for the creation of more precise and defensible risk assessments and exposure control plans than would be possible for analogs with only acute toxicity classifications. This data can inform decisions on engineering controls, personal protective equipment (PPE) requirements (e.g., type ABEK respirator cartridges as per Sigma-Aldrich) , and medical surveillance programs.

Quality Control of Incoming Raw Materials via Density Measurement

Integrate a simple density check into your raw material acceptance protocol for N,N,N',N'-Tetrabutylhexane-1,6-diamine. The well-documented and consistently reported liquid density of 0.82 g/mL at 25 °C serves as a rapid and cost-effective initial screen for identity and purity. A significant deviation from this value can immediately flag a potential mis-shipment or a lot with high levels of volatile impurities or solvents, prompting more detailed analytical investigation (e.g., GC, NMR) before the material is released into the manufacturing or research workflow, thereby preventing costly downstream failures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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